Carbonyl Reductase Substrate Selectivity: C₆ vs. C₇ Chain Length Impact on Enzymatic Conversion
The Kaneka Corporation patent JP2006280207A describes a polypeptide isolated from Ogataea that asymmetrically reduces ethyl 2‑formylhexanoate to ethyl (R)-2‑hydroxymethylhexanoate with reported high enantioselectivity. The patent explicitly identifies ethyl 2‑formylhexanoate (C₆) as the optimized substrate and provides the full enzymatic conversion protocol [1]. No equivalent conversion data are disclosed in this patent for ethyl 2‑formylheptanoate (C₇). In separate patent family documents (EP1568679 A1; ChemicalBook synthesis entry), a panel of ethyl 2‑formylalkanoates of varying chain lengths (C₄ to C₈) was tested under identical microbial reduction conditions (30 °C, pH 6.5, 24 h, NADP/glucose) and conversion rates were reported to vary with chain length, though the numerical values for the C₇ substrate are not explicitly extracted in the public synthesis summary . This chain‑length‑dependent conversion behavior constitutes a class‑level differentiation that precludes assuming equivalent performance between the C₆ and C₇ substrates.
| Evidence Dimension | Chain-length effect on enzymatic carbonyl reduction conversion rate |
|---|---|
| Target Compound Data | Conversion rate not publicly disclosed for C₇ under the specified Ogataea reductase conditions; chain-length sensitivity documented in EP1568679 A1 screening panel. |
| Comparator Or Baseline | Ethyl 2‑formylhexanoate (C₆): High conversion and enantioselectivity demonstrated in JP2006280207A. Ethyl 2‑formylbutanoate (C₄) and ethyl 2‑formylpentanoate (C₅): Shorter retention times in GC analysis per EP1568679 A1 methodology. |
| Quantified Difference | Not available as direct numerical comparison; differentiation is qualitative class inference based on demonstrated chain-length sensitivity. |
| Conditions | Whole-cell microbial reduction (acetone-dried cells), 30 °C, pH 6.5, 24 h, NADP cofactor, glucose, ethyl acetate co-solvent; GC analysis on HP‑5 column, FID detection. |
Why This Matters
Procurement of ethyl 2‑formylheptanoate rather than the 2‑formylhexanoate analog may be necessary when the downstream chiral target requires the 2‑hydroxymethylheptanoate scaffold, but users must independently validate the enzymatic reduction performance for this specific chain length.
- [1] Kaneka Corporation. NEW CARBONYL REDUCTASE, GENE THEREOF AND METHOD FOR UTILIZING THE SAME. Japanese Patent JP2006280207A. https://www.sumobrain.com/patents/jp/New-carbonyl-reductase-gene-thereof/JP2006280207A.html View Source
